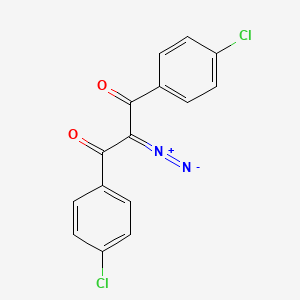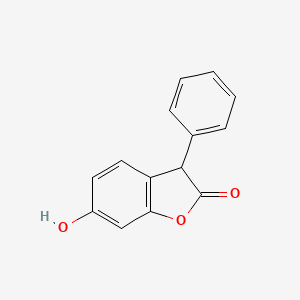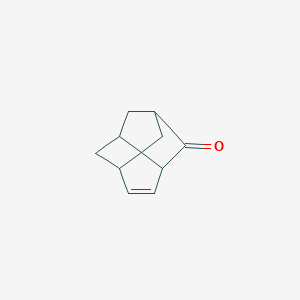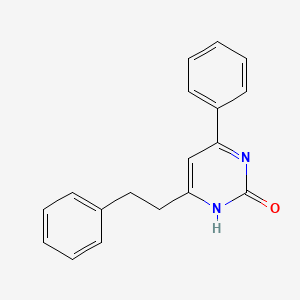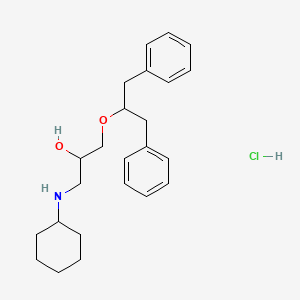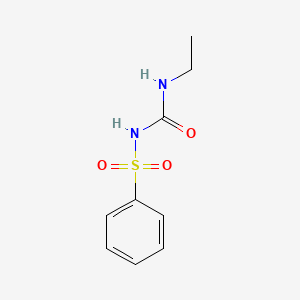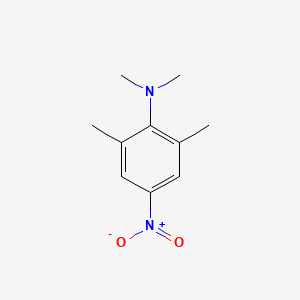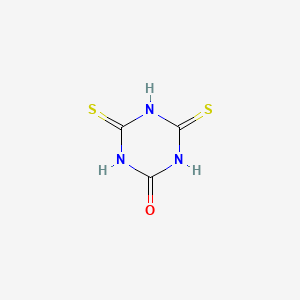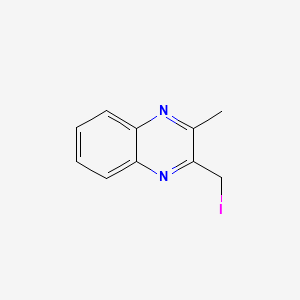
4-Piperidinol, 1,1'-(2-butyne-1,4-diyl)bis[2,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidinol, 1,1’-(2-butyne-1,4-diyl)bis[2,5-dimethyl-] is a chemical compound with the molecular formula C22H42N2O2 It is known for its unique structure, which includes a piperidinol moiety linked by a butyne bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1,1’-(2-butyne-1,4-diyl)bis[2,5-dimethyl-] typically involves the reaction of 2-butyne-1,4-diol with piperidinol derivatives. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For instance, the reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions
4-Piperidinol, 1,1’-(2-butyne-1,4-diyl)bis[2,5-dimethyl-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halogenated derivatives, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce saturated derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups .
Aplicaciones Científicas De Investigación
4-Piperidinol, 1,1’-(2-butyne-1,4-diyl)bis[2,5-dimethyl-] has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Piperidinol, 1,1’-(2-butyne-1,4-diyl)bis[2,5-dimethyl-] involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit certain enzymes or interfere with cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Butyne-1,4-diol: A related compound with similar structural features but different functional groups.
Benzene, 1,1’-(2-butyne-1,4-diyl)bis-: Another compound with a butyne bridge but different aromatic substituents.
Uniqueness
4-Piperidinol, 1,1’-(2-butyne-1,4-diyl)bis[2,5-dimethyl-] is unique due to its specific combination of piperidinol and butyne moieties, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
34864-72-7 |
|---|---|
Fórmula molecular |
C18H32N2O2 |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
1-[4-(4-hydroxy-2,5-dimethylpiperidin-1-yl)but-2-ynyl]-2,5-dimethylpiperidin-4-ol |
InChI |
InChI=1S/C18H32N2O2/c1-13-11-19(15(3)9-17(13)21)7-5-6-8-20-12-14(2)18(22)10-16(20)4/h13-18,21-22H,7-12H2,1-4H3 |
Clave InChI |
MNKCWQRRQKOIEZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C(CN1CC#CCN2CC(C(CC2C)O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8R,9S,10S,13R,14S,17R)-3,3-dimethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B14694466.png)
